molecular formula C20H15ClN4O B13368380 1-(3-chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368380
M. Wt: 362.8 g/mol
InChI Key: OCWOEIVGFLWUBZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
  • 1-(3-Chlorophenyl)-5-methyl-N-(2-phenyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(3-Chlorophenyl)-5-methyl-N-(2-thienyl)-1H-1,2,4-triazole-3-carboxamide

Comparison: Compared to similar compounds, 1-(3-chlorophenyl)-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the naphthyl group, which may enhance its biological activity and specificity. The naphthyl group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H15ClN4O/c1-13-22-19(24-25(13)18-8-4-7-16(21)12-18)20(26)23-17-10-9-14-5-2-3-6-15(14)11-17/h2-12H,1H3,(H,23,26)

InChI Key

OCWOEIVGFLWUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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